![molecular formula C8H6F2N2O2 B7944439 N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide](/img/structure/B7944439.png)
N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide
Overview
Description
N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O2 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties : A study by Gopi & Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. It was found that compounds with substituted phenyl rings showed considerable antioxidant activity, suggesting their potential as new antioxidant agents.
Mass Spectrometry Analysis : A study conducted by Kallury, Loudon, & Maccoll (1978) analyzed the mass spectra of 13 2-hydroxyimino-N-aryl acetamides. The findings included insights into the formation of various ions and the loss of specific groups, indicating the compound's potential in advanced analytical chemistry.
Chemical Rearrangement Studies : Research by Darling & Chen (1978) observed the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide under certain conditions, leading to the formation of unexpected products. This indicates the compound's interesting behavior in chemical reactions, potentially useful in synthetic chemistry.
Biomedical Applications : A study by Kumar et al. (2014) investigated the efficacy of bis pyridinium derivatives of 2-(hydroxyimino)- N-(pyridine-3-yl) acetamide in treating diisopropylphosphorofluoridate (DFP) poisoning in mice, revealing its potential as an antidote in toxicology.
Pharmacokinetics and Drug Development : Aboagye et al. (1995) developed a method for analyzing N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl) acetamide in mouse plasma. This compound, a novel 2-nitroimidazole, shows the importance of such derivatives in the development of non-invasive probes for tumor hypoxia.
Antiplasmodial Properties : A study by Mphahlele, Mmonwa, & Choong (2017) synthesized novel derivatives of this compound and evaluated their in vitro antiplasmodial properties. This suggests its potential use in the treatment of malaria.
Synthesis in Organic Chemistry : Research by Magadum & Yadav (2018) highlighted the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrating the compound's role in drug synthesis.
properties
IUPAC Name |
(2E)-N-(2,5-difluorophenyl)-2-hydroxyiminoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVVNAGYNGCJFW-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C=NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)NC(=O)/C=N/O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(hydroxyimino)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.